4-(1,4-Dimethylpiperidin-4-yl)aniline, also known as 4-(N,N-dimethylpiperidin-4-yl)aniline, is an organic compound characterized by a piperidine ring substituted at the para position with an aniline moiety. This compound has garnered interest in medicinal chemistry due to its structural properties that facilitate various interactions with biological targets. Its molecular formula is , and it is classified under amines and piperidines.
The compound can be synthesized through various methods, including reductive amination and palladium-catalyzed reactions. It is often derived from simpler precursors like piperidine and aniline derivatives, which are readily available in chemical supply chains.
4-(1,4-Dimethylpiperidin-4-yl)aniline is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom in the piperidine ring. Its structural features allow it to be categorized within a broader class of compounds known for their pharmacological potential.
The synthesis of 4-(1,4-Dimethylpiperidin-4-yl)aniline can be achieved through several methods:
The choice of method often depends on factors such as yield, purity, and scalability for industrial applications. The reductive amination process typically yields high purity products and is favored for its simplicity and efficiency.
The molecular structure of 4-(1,4-Dimethylpiperidin-4-yl)aniline features a piperidine ring with two methyl groups (dimethyl) at the nitrogen atom and an aniline group attached at the para position. The structural formula can be represented as follows:
Key data points include:
4-(1,4-Dimethylpiperidin-4-yl)aniline can participate in various chemical reactions typical for amines:
These reactions are influenced by factors such as steric hindrance from the dimethyl groups and electronic effects from the aniline moiety, which can affect reactivity and selectivity.
Research indicates that derivatives of this compound may enhance insulin release and regulate blood glucose levels, suggesting potential applications in treating metabolic disorders like type 2 diabetes.
The applications of 4-(1,4-Dimethylpiperidin-4-yl)aniline are diverse:
The systematic IUPAC name 4-(1,4-dimethylpiperidin-4-yl)aniline precisely defines this compound's molecular architecture, indicating the presence of an aniline group attached at the para-position to a 1,4-dimethyl-substituted piperidine ring. This nomenclature follows the convention of designating the parent heterocycle (piperidine) with numerical locants identifying the positions of nitrogen-methylation (N1) and quaternary methyl substitution (C4). Alternative designations include 4-(1,4-dimethyl-4-piperidyl)aniline and the CAS-approved designation 1242153-34-9, which serves as a unique identifier in chemical databases [2].
Structurally, this compound belongs to the aminopiperidine class of heterocyclic amines, featuring two distinct nitrogen functionalities:
The piperidine ring adopts a chair conformation with the C4-methyl group occupying an axial or equatorial position depending on the ring's dynamic equilibrium. The quaternary carbon at position 4 creates a sterically congested center that significantly influences molecular conformation and reactivity. The aniline moiety provides planar geometry and conjugation potential, while its electron-donating character enhances nucleophilicity at the nitrogen center. This hybrid structure exhibits amphiphilic properties—the piperidine moiety contributes lipophilicity and basicity (calculated pKa ~9-10 for the tertiary amine), while the aniline group offers hydrogen-bonding capacity and electrophile reactivity [2] [4].
Table 1: Fundamental Identification Data for 4-(1,4-Dimethylpiperidin-4-yl)aniline
Chemical Property | Specification |
---|---|
Systematic IUPAC Name | 4-(1,4-dimethylpiperidin-4-yl)aniline |
CAS Registry Number | 1242153-34-9 |
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.31 g/mol |
SMILES Notation | CN1CCC(C)(C1)Nc2ccc(N)cc2 |
The strategic incorporation of piperidine scaffolds into bioactive molecules dates to mid-20th century medicinal chemistry, but targeted development of 4-(1,4-dimethylpiperidin-4-yl)aniline derivatives represents a more recent innovation driven by the need for CNS-active therapeutics. Early pharmacological interest in aminopiperidines emerged from observations that such structures could enhance blood-brain barrier permeability while providing conformational restraint to neurotransmitter mimetics. The specific quaternization at C4 with concurrent N-methylation—as seen in 4-(1,4-dimethylpiperidin-4-yl)aniline—developed as a strategy to modulate both steric bulk and basicity, parameters critically important for receptor affinity and metabolic stability [5].
This compound's emergence as a privileged intermediate accelerated between 2010-2020, particularly in neurological drug discovery programs targeting dopamine and serotonin receptors. Its structural attributes—the spatially oriented tertiary amine and planar aniline—enabled precise mimicry of neurotransmitter pharmacophores while introducing steric constraints that improved receptor subtype selectivity. The electron-rich aniline functionality proved particularly valuable for subsequent derivatization into active pharmaceutical ingredients, serving as a handle for electrophilic aromatic substitution, diazotization, or reductive amination reactions. These synthetic advantages cemented its role in modern medicinal chemistry, particularly for creating libraries of compounds targeting GPCRs (G-protein coupled receptors) and kinase enzymes implicated in neurological disorders [2] [5].
Table 2: Historical Development Timeline of Key Piperidine-Aniline Hybrids
Time Period | Development Milestone | Significance |
---|---|---|
Pre-2000 | Unsubstituted 4-(piperidin-4-yl)aniline scaffolds | Foundation for neurological agent development |
2000-2010 | Introduction of N1-methylated analogs (e.g., 4-(1-methylpiperidin-4-yl)aniline) | Improved metabolic stability and bioavailability |
2010-Present | Quaternary C4-methyl derivatives (1242153-34-9) | Enhanced receptor selectivity through steric control |
Current Research | Chiral resolution of asymmetric analogs | Exploration of enantioselective biological activity |
Beyond its pharmacological significance, 4-(1,4-dimethylpiperidin-4-yl)aniline demonstrates remarkable versatility in materials science applications, serving as a structural motif that bridges molecular design and functional material performance. The compound's dual functionality enables participation in diverse polymerization mechanisms—the aromatic amine undergoes oxidative coupling to form polyaniline-like conductive backbones, while the aliphatic tertiary amine facilitates acid-base responsive behavior. These properties have been exploited in developing specialty polymers where controlled conductivity and environmental responsiveness are required, such as in self-regulating sensors and smart coatings [3] [7].
In advanced material systems, this aniline derivative imparts several performance-enhancing characteristics:
The compound's electron-donating capacity and oxidation potential have positioned it as a critical building block in electroactive polymers, particularly where fine-tuning of highest occupied molecular orbital (HOMO) energy levels is required for organic electronic applications. Additionally, its structural features have been leveraged in agrochemical science, where derivatization creates novel systemic pesticides with improved plant mobility and rainfastness. The quaternary methyl group specifically enhances lipophilicity (logP increased by ~0.8 versus unmethylated analogs), facilitating cuticular penetration in foliar applications while maintaining sufficient water solubility for xylem transport [3] [7].
Table 3: Comparative Analysis of Piperidine-Aniline Derivatives in Applied Science
Compound | Molecular Weight (g/mol) | CAS Number | Primary Applications |
---|---|---|---|
4-(1,4-Dimethylpiperidin-4-yl)aniline | 204.31 | 1242153-34-9 | Specialty polymers, conductive coatings, agrochemical intermediates |
4-(4-Methylpiperidin-1-yl)aniline | 190.28 | 342013-25-6 | Pharmaceutical intermediates, epoxy curing agents |
4-(1-Methylpiperidin-4-yl)aniline | 190.29 | 454482-12-3 | Neurological drug precursors, chiral catalysts |
4-(2,2-Dimethylpiperidin-1-yl)aniline | 204.31 | N/A (PubChem CID 175274100) | Liquid crystal components, coordination chemistry ligands |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1